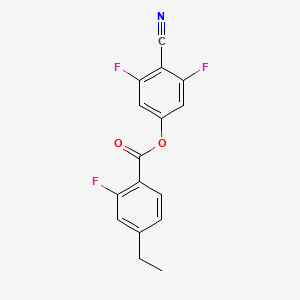
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of cyano, difluorophenyl, and ethyl-fluorobenzoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate typically involves the esterification of 4-ethyl-2-fluorobenzoic acid with (4-cyano-3,5-difluorophenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Major Products
Oxidation: Formation of 4-ethyl-2-fluorobenzoic acid.
Reduction: Formation of (4-amino-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-cyano-3,5-difluorophenyl) 4-butylbenzoate: Similar structure but with a butyl group instead of an ethyl group.
(4-cyano-3,5-difluorophenyl) 4-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate is unique due to the presence of both cyano and difluorophenyl groups, which confer distinct electronic and steric properties. The ethyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications compared to its methyl or butyl analogs .
Eigenschaften
CAS-Nummer |
344749-29-7 |
|---|---|
Molekularformel |
C16H10F3NO2 |
Molekulargewicht |
305.25 g/mol |
IUPAC-Name |
(4-cyano-3,5-difluorophenyl) 4-ethyl-2-fluorobenzoate |
InChI |
InChI=1S/C16H10F3NO2/c1-2-9-3-4-11(13(17)5-9)16(21)22-10-6-14(18)12(8-20)15(19)7-10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
AGQQVOKBWLRESG-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(=O)OC2=CC(=C(C(=C2)F)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















